Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate
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Overview
Description
Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate is a chemical compound that features both an imidazole ring and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate typically involves the reaction of an imidazole derivative with an ethylamino group under specific conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. The temperature and pH conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The ethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(methylamino)-3-(1h-imidazol-1-yl)propanoate
- Methyl 2-(propylamino)-3-(1h-imidazol-1-yl)propanoate
- Methyl 2-(butylamino)-3-(1h-imidazol-1-yl)propanoate
Uniqueness
Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate is unique due to its specific combination of an ethylamino group and an imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-3-imidazol-1-ylpropanoate |
InChI |
InChI=1S/C9H15N3O2/c1-3-11-8(9(13)14-2)6-12-5-4-10-7-12/h4-5,7-8,11H,3,6H2,1-2H3 |
InChI Key |
SABUSGVXPNAZPG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=CN=C1)C(=O)OC |
Origin of Product |
United States |
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